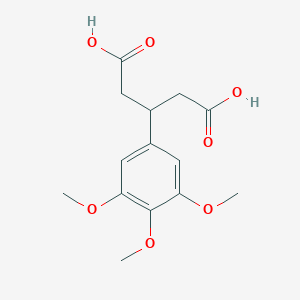

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid

Description

Properties

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c1-19-10-4-8(5-11(20-2)14(10)21-3)9(6-12(15)16)7-13(17)18/h4-5,9H,6-7H2,1-3H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJDNPGZFKBWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:

Solvent: Ethanol or water

Base: Sodium hydroxide or potassium hydroxide

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations

Key structural analogs differ in:

- Methoxy group positioning : 3,4,5- vs. 2,3,4-trimethoxyphenyl substitutions.

- Carbon chain length and branching: Pentanedioic acid vs. shorter (e.g., propanoic, butyric) or branched chains.

- Functional groups : Carboxylic acids vs. esters, sulfonyl groups, or acryloyl linkers.

Table 1: Structural and Physicochemical Comparison

*logP values estimated based on functional group contributions and analogs (e.g., : logP 2.525 for a silyl ester analog).

Key Research Findings and Gaps

- Evidence from Hybrid Compounds: Derivatives with acryloyl linkers and variable chain lengths (pentanoic to heptanoic acids) show that elongation or branching modulates bioactivity . This suggests that the pentanedioic acid’s chain length may optimize target binding.

- Comparative Data Limitations : Direct bioactivity data (e.g., IC50 values) for this compound are absent in the provided evidence. Studies on its enzymatic inhibition, cytotoxicity, and pharmacokinetics are needed.

Biological Activity

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a pentanedioic acid backbone substituted with a 3,4,5-trimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity, potentially aiding in cellular absorption and bioavailability. Various synthetic routes have been explored to produce this compound, often involving the modification of existing benzoic acid derivatives.

Antitumor Properties

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have shown efficacy against various cancer cell lines, including melanoma and breast cancer. The antiproliferative effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell metabolism.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | TBD | Inhibition of dihydrofolate reductase (DHFR) |

| TMCA ester | Breast Cancer | 11.82 | Modulation of P-glycoprotein (P-gp) |

| Dihydroartemisinin ester | Various | 17.22 | Induction of apoptosis |

The biological activity of this compound is partly mediated through its interaction with dihydrofolate reductase (DHFR), an enzyme critical in the folate cycle. Inhibition of DHFR leads to a decrease in nucleotide synthesis, thereby impairing DNA replication in rapidly dividing cancer cells .

Case Studies

- Melanoma Treatment : A study demonstrated that a derivative of this compound exhibited significant antiproliferative effects against melanoma cell lines. The compound's ability to bind DHFR was crucial for its effectiveness .

- Breast Cancer : Another investigation into TMCA derivatives revealed their capacity to modulate P-glycoprotein activity, enhancing the efficacy of chemotherapeutic agents while reducing resistance in breast cancer cells .

Pharmacological Potential

The pharmacological profile of this compound suggests it could serve as a lead compound in drug development:

- Antiviral Activity : Similar compounds have shown promise as antiviral agents.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

- CNS Activity : There is preliminary evidence suggesting potential neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.